molecular formula C16H23N3 B12760867 9H-Pyrido(3,4-b)indole-9-ethanamine, 1,2,3,4-tetrahydro-N,N,3-trimethyl- CAS No. 84298-41-9

9H-Pyrido(3,4-b)indole-9-ethanamine, 1,2,3,4-tetrahydro-N,N,3-trimethyl-

Cat. No.: B12760867
CAS No.: 84298-41-9
M. Wt: 257.37 g/mol
InChI Key: VPDPQIQCIHLNHZ-UHFFFAOYSA-N
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Description

9H-Pyrido(3,4-b)indole-9-ethanamine, 1,2,3,4-tetrahydro-N,N,3-trimethyl- is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a pyridoindole core fused with an ethanamine side chain. It is often used in the synthesis of alkaloids and in studies related to neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Pyrido(3,4-b)indole-9-ethanamine, 1,2,3,4-tetrahydro-N,N,3-trimethyl- typically involves the reaction of pyridoindole derivatives with ethanamine under controlled conditions. One common method includes the ozonolysis of the enamine bond of 1,2,3,4-tetrahydro-9H-pyrido(3,4-b)indole derivatives . This reaction is carried out under specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of catalysts and solvents is also optimized to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

9H-Pyrido(3,4-b)indole-9-ethanamine, 1,2,3,4-tetrahydro-N,N,3-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions such as specific temperatures, pressures, and pH levels to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxidized, reduced, or substituted forms. These derivatives often have unique properties and applications in different fields .

Scientific Research Applications

9H-Pyrido(3,4-b)indole-9-ethanamine, 1,2,3,4-tetrahydro-N,N,3-trimethyl- has a wide range of scientific research applications:

    Chemistry: Used in the synthesis of complex organic molecules and alkaloids.

    Biology: Studied for its potential neuroprotective effects and its role in neurodegenerative diseases.

    Medicine: Investigated as a potential therapeutic agent for various conditions, including cancer and neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 9H-Pyrido(3,4-b)indole-9-ethanamine, 1,2,3,4-tetrahydro-N,N,3-trimethyl- involves its interaction with specific molecular targets and pathways. It is known to act on certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 9H-Pyrido(3,4-b)indole-9-ethanamine, 1,2,3,4-tetrahydro-N,N,3-trimethyl- include:

Uniqueness

What sets this compound apart from its similar counterparts is its unique structure and the specific functional groups attached to the pyridoindole core. These structural differences confer distinct chemical and biological properties, making it particularly valuable in certain applications .

Properties

CAS No.

84298-41-9

Molecular Formula

C16H23N3

Molecular Weight

257.37 g/mol

IUPAC Name

N,N-dimethyl-2-(3-methyl-1,2,3,4-tetrahydropyrido[3,4-b]indol-9-yl)ethanamine

InChI

InChI=1S/C16H23N3/c1-12-10-14-13-6-4-5-7-15(13)19(9-8-18(2)3)16(14)11-17-12/h4-7,12,17H,8-11H2,1-3H3

InChI Key

VPDPQIQCIHLNHZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(CN1)N(C3=CC=CC=C23)CCN(C)C

Origin of Product

United States

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